molecular formula C16H16ClN3O3S2 B2889217 3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903164-60-2

3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

Cat. No. B2889217
CAS RN: 1903164-60-2
M. Wt: 397.89
InChI Key: OBDUZSPWIPRUCT-UHFFFAOYSA-N
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Description

The compound “3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The compound also contains a thieno[2,3-d]pyrimidin-3(4H)-one moiety, which is a heterocyclic compound that is often found in various bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzenesulfonamide moiety would likely contribute to the overall polarity of the molecule, while the thieno[2,3-d]pyrimidin-3(4H)-one moiety would add significant steric bulk .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the sulfonamide group could participate in substitution or elimination reactions, while the thieno[2,3-d]pyrimidin-3(4H)-one moiety could undergo reactions at the carbonyl group .

Scientific Research Applications

Synthesis and Structural Characterization

Research in this area involves the development of novel synthesis methods and structural characterization of sulfonamide derivatives. For example, studies have detailed the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, indicating the potential of sulfonamide derivatives in treating various bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019). Similarly, the structural characterization of methylbenzenesulfonamide CCR5 antagonists has been explored, suggesting applications in HIV-1 infection prevention (Cheng De-ju, 2015).

Antimicrobial and Antifungal Activity

Sulfonamide derivatives have been widely studied for their antimicrobial and antifungal activities. Research demonstrates the synthesis of novel compounds with significant activity against pathogenic strains, such as the study on 5–bromo–2-chloropyrimidin-4-amine derivatives (Ranganatha et al., 2018). Another study explored the antimycotic action of methyl substituted N-(5-pyrimidinyl)benzenesulfonamide derivatives, indicating slight activity against Candida strains (Pecorari et al., 1987).

Future Directions

The potential bioactivity of this compound could make it an interesting target for future research. Studies could be conducted to synthesize the compound and evaluate its biological activity. Additionally, the compound’s structure could be modified to optimize its properties and improve its activity .

properties

IUPAC Name

3-chloro-2-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S2/c1-10-13(17)4-3-5-14(10)25(22,23)18-7-8-20-11(2)19-15-12(16(20)21)6-9-24-15/h3-6,9,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDUZSPWIPRUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

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